molecular formula C12H13F3INO B3521995 N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methylbutanamide

N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methylbutanamide

Cat. No.: B3521995
M. Wt: 371.14 g/mol
InChI Key: DLYAQUUKXZTANX-UHFFFAOYSA-N
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Description

N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methylbutanamide is an organic compound characterized by the presence of iodine, trifluoromethyl, and butanamide groups

Properties

IUPAC Name

N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3INO/c1-7(2)5-11(18)17-10-4-3-8(16)6-9(10)12(13,14)15/h3-4,6-7H,5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYAQUUKXZTANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C=C(C=C1)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodo-2-(trifluoromethyl)aniline and 3-methylbutanoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-iodo-2-(trifluoromethyl)aniline is reacted with 3-methylbutanoyl chloride in an inert solvent like dichloromethane under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methylbutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

    Coupling Reactions: The presence of the iodine atom makes it a suitable candidate for coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction might yield a biaryl compound, while a substitution reaction with sodium azide would produce an azide derivative.

Scientific Research Applications

N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methylbutanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.

Mechanism of Action

The mechanism of action of N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methylbutanamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can participate in halogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methylbutanamide
  • N-[4-iodo-2-(trifluoromethyl)phenyl]-3-ethylbutanamide

Uniqueness

N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methylbutanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the iodine atom provides a site for further functionalization through substitution or coupling reactions.

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methylbutanamide
Reactant of Route 2
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N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methylbutanamide

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